Ethyl 2,3-dimethoxybenzoate
Description
Ethyl 2,3-dimethoxybenzoate is an organic compound featuring a benzene (B151609) ring substituted with an ethyl ester group and two adjacent (ortho) methoxy (B1213986) groups at positions 2 and 3. Its formal synthesis would involve the esterification of 2,3-dimethoxybenzoic acid with ethanol (B145695). mdpi.comgoogle.com While direct and extensive research on this specific isomer is less prevalent in the literature compared to its counterparts like the 2,6- or 3,4-isomers, its chemical structure suggests significant potential as a versatile intermediate in synthetic chemistry.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2,3-Dimethoxybenzoic Acid (Precursor) |
|---|---|---|
| CAS Number | 91971-58-3 | 1521-38-6 nih.gov |
| Molecular Formula | C₁₁H₁₄O₄ mdpi.com | C₉H₁₀O₄ nih.gov |
| Molecular Weight | 210.23 g/mol | 182.17 g/mol nih.gov |
| Synonyms | Benzoic acid, 2,3-dimethoxy-, ethyl ester ajrconline.org | o-Veratric acid nih.gov |
Benzoate (B1203000) esters, the esters of benzoic acid, are a cornerstone of modern organic synthesis. chemsrc.com Their utility is multifaceted, serving as vital intermediates in the production of pharmaceuticals, fine chemicals, solvents, and plasticizers. evitachem.com In medicinal chemistry, the benzoate motif is a common feature in a wide range of therapeutic agents. researchgate.net
The ester functional group itself is a key player in numerous chemical transformations. Benzoate esters can be readily synthesized through methods like the acid-catalyzed Fischer esterification between benzoic acid and an alcohol. evitachem.com They can also be prepared from more reactive benzoic acid derivatives like benzoyl chloride. chemsrc.com This accessibility makes them valuable as protected forms of both carboxylic acids and alcohols. researchgate.net Furthermore, the aromatic ring of the benzoate can be subjected to various substitution reactions, while the ester group can undergo reactions such as hydrolysis, transesterification, and reduction, making them versatile nodes for building molecular complexity. chemsrc.com
Dimethoxybenzene derivatives are aromatic compounds that contain a benzene ring substituted with two methoxy (-OCH₃) groups. ymdb.ca These methoxy groups are strongly electron-donating and activating, which significantly influences the reactivity of the aromatic ring. rsc.org This activation makes the ring more susceptible to electrophilic aromatic substitution reactions, a fundamental process in organic synthesis. rsc.org
The positions of the methoxy groups (ortho, meta, or para) dictate the regioselectivity of these reactions and impart unique electronic and steric properties to the molecule. acs.org For instance, 1,2-dimethoxybenzene (B1683551) (veratrole) and its derivatives are widely used as precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ymdb.caevitachem.com The dimethoxybenzene scaffold is found in numerous natural products and is a key building block for creating complex molecular architectures, including various alkaloids and therapeutic agents targeting conditions from viral infections to metabolic disorders. ajrconline.orgacs.org The presence of these groups can also influence the molecule's ability to coordinate with metal catalysts, further expanding its synthetic utility. researchgate.net
The specific substitution pattern of this compound distinguishes it from its more commonly studied isomers and provides a clear rationale for academic investigation. The presence of two electron-donating methoxy groups adjacent to each other and ortho/meta to the ethyl ester creates a unique electronic and steric environment on the aromatic ring.
This particular arrangement is expected to direct further electrophilic substitution to specific positions on the ring (primarily position 5), offering a pathway to regioselectively synthesize polysubstituted aromatic compounds that might be difficult to access through other routes. The proximity of the three substituents (ester at C1, methoxy at C2, methoxy at C3) can also lead to interesting steric interactions that may influence the conformation and reactivity of the molecule.
Furthermore, compounds with the 2,3-dimethoxybenzoyl moiety have been investigated as components of more complex molecules with potential applications in medicinal chemistry. evitachem.com Therefore, this compound serves as a valuable and highly functionalized building block. Detailed study of its synthesis, characterization, and reactivity could unlock novel synthetic pathways to new materials, agrochemicals, and pharmaceutical agents, justifying a focused research effort on this specific, yet underexplored, chemical entity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11(12)8-6-5-7-9(13-2)10(8)14-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIYZAMZODWWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542581 | |
| Record name | Ethyl 2,3-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91971-58-3 | |
| Record name | Ethyl 2,3-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Comprehensive Literature Review on Alkoxy Substituted Benzoate Esters
Evolution of Synthetic Strategies for Aryl Dimethoxybenzoates
The synthesis of aryl dimethoxybenzoates has evolved, employing various methodologies to achieve these valuable compounds. Traditional approaches often involve the esterification of the corresponding dimethoxybenzoic acid. A common method is the acid-catalyzed esterification, where the benzoic acid derivative is refluxed with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. mdpi.comresearchgate.net For instance, ethyl 2,6-dimethoxybenzoate can be synthesized by refluxing 2,6-dimethoxybenzoic acid with absolute ethanol (B145695) and a catalytic amount of sulfuric acid. mdpi.comresearchgate.net
Another established method is the reaction of an acid chloride with an alcohol. This is particularly useful when direct esterification is challenging. For example, esters of phenolic acids with terpenoid alcohols have been synthesized using N,N'-dicyclohexylcarbodiimide (DCC) in a tetrahydrofuran (B95107) (THF) solvent, which proved to be a higher-yielding method than using the corresponding acid chloride. nih.gov
More advanced synthetic strategies have also been developed. Palladium-catalyzed decarboxylative cross-coupling reactions have emerged as a powerful tool for the synthesis of aromatic esters. This method involves the coupling of aryl iodides, bromides, and chlorides with potassium oxalate (B1200264) monoesters. acs.org The use of bulky, electron-rich bidentate phosphine (B1218219) ligands is often preferred in these reactions. acs.org
Furthermore, domino reactions have provided efficient pathways to complex molecules containing the dimethoxybenzoate moiety. For instance, a copper-catalyzed domino-indole synthesis has been utilized to create diversely substituted indoles. beilstein-journals.org Additionally, methods for the synthesis of 3-substituted 4-sulfanyl-8-methoxyisoquinolin-1(2H)-ones involve the reaction of ethyl 2-(ethylsulfanyl)benzoate with lithium diisopropylamide (LDA) and a nitrile, although this can sometimes lead to complex product mixtures. clockss.org The introduction of a methoxy (B1213986) group at the 6-position of the benzoate (B1203000) can help to stabilize the intermediate benzylic carbanion. clockss.org
The synthesis of specific isomers, such as 2-nitro-methyl 4,5-dimethoxybenzoate, has been achieved through the nitration of methyl 3,4-dimethoxybenzoate using a mixture of sulfuric and nitric acids. google.com Subsequent reactions can then be performed to modify the substituents on the aromatic ring. google.com
The following table provides a summary of various synthetic methods for aryl dimethoxybenzoates and related esters:
| Synthetic Method | Reactants | Key Reagents/Catalysts | Product Type |
| Acid-Catalyzed Esterification | Dimethoxybenzoic acid, Alcohol | Sulfuric Acid | Alkyl Dimethoxybenzoate |
| DCC Coupling | Phenolic acid, Terpenoid alcohol | N,N'-Dicyclohexylcarbodiimide (DCC) | Terpenoid Ester |
| Palladium-Catalyzed Decarboxylative Coupling | Aryl halide, Potassium oxalate monoester | Palladium catalyst, Bidentate phosphine ligand | Aryl Ester |
| Copper-Catalyzed Domino Reaction | Phenylethynylnaphthalene, tert-Butyl carbamate | Copper catalyst | Substituted Indole (B1671886) |
| Nitration | Methyl 3,4-dimethoxybenzoate | Sulfuric Acid, Nitric Acid | Nitro-substituted Dimethoxybenzoate |
Prior Spectroscopic and Crystallographic Elucidations of Analogous Chemical Structures
The structural elucidation of alkoxy-substituted benzoate esters and their analogs has been extensively carried out using spectroscopic and crystallographic techniques. These studies provide crucial insights into the molecular geometry, conformation, and intermolecular interactions that govern the properties of these compounds.
Spectroscopic Characterization:
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the characterization of these esters.
IR Spectroscopy: The IR spectrum of an ester is characterized by a strong absorption band for the C=O stretching vibration, typically appearing in the range of 1700-1750 cm⁻¹. mdpi.comnumberanalytics.com For example, ethyl 2,6-dimethoxybenzoate exhibits its C=O (ester) stretching band at 1729 cm⁻¹. mdpi.com The disappearance of the broad -OH peak of the carboxylic acid is a key indicator of successful esterification. mdpi.com
¹H NMR Spectroscopy: The ¹H NMR spectra of ethyl esters show characteristic signals for the ethoxy group protons. For ethyl 2,6-dimethoxybenzoate, the methylene (B1212753) (-CH₂) protons appear around 4.40 ppm and the methyl (-CH₃) protons at approximately 1.38 ppm. mdpi.com The aromatic protons resonate in the downfield region, typically between 6.5 and 8.0 ppm. mdpi.com
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the ester group gives a characteristic signal in the range of 165-175 ppm. For instance, the carbonyl carbon of ethyl 2,6-dimethoxybenzoate appears at 166.7 ppm. mdpi.com The carbons of the methoxy groups and the ethyl group also show distinct signals. mdpi.com
Crystallographic Analysis:
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of these molecules in the solid state.
Molecular Conformation: Studies on aromatic esters have revealed that the conformation is influenced by steric and electronic factors. acs.orgiucr.org For example, in ethyl 2,6-dimethoxybenzoate, the presence of two ortho-methoxy groups forces the ethyl ester group to be nearly perpendicular to the aromatic ring. mdpi.com
Intermolecular Interactions: Hirshfeld surface analysis is a powerful tool used to study intermolecular interactions in crystals. acs.org These interactions, including hydrogen bonding and π-π stacking, play a crucial role in the packing of molecules in the crystal lattice. acs.orgmdpi.com In some cases, C-H···O intramolecular hydrogen bonding can lead to planar molecular structures. mdpi.comdcu.ie
Polymorphism: Some aromatic esters have been observed to exhibit polymorphism, where they can crystallize in different forms with distinct molecular conformations and packing arrangements. acs.org
The table below summarizes key spectroscopic and crystallographic data for some analogous alkoxy-substituted benzoate esters.
| Compound | **IR (C=O) (cm⁻¹) ** | ¹H NMR (δ, ppm) | ¹³C NMR (C=O) (δ, ppm) | Key Crystallographic Features |
| Ethyl 2,6-dimethoxybenzoate | 1729 mdpi.com | 4.40 (CH₂), 1.38 (CH₃) mdpi.com | 166.7 mdpi.com | Orthogonal orientation of ester group to the aromatic ring. mdpi.com |
| Ethyl 4-bromo benzoate | - | - | - | Competition between electronic and steric effects of the bromine atom. nih.gov |
| 3β-(p-methoxybenzoyloxy)-4,16-pregnadiene-6,20-dione | - | - | - | A, B, C, and D rings adopt half chair, distorted chair, distorted chair, and distorted envelope conformations, respectively. nih.gov |
Previous Computational and Theoretical Investigations of Aromatic Ester Systems
Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the electronic structure, reactivity, and properties of aromatic ester systems. mdpi.commdpi.commdpi.com These investigations complement experimental findings and provide insights that are often difficult to obtain through experimentation alone.
Conformational Analysis and Stability:
DFT calculations are widely used to determine the most stable conformations of aromatic esters. mdpi.commdpi.com By calculating the energies of different conformers, researchers can predict the most likely geometry of a molecule. mdpi.com For instance, in studies of three-ring ester/azomethine homologues, DFT calculations were used to identify the most stable conformer and to understand how the orientation of the imine linkage affects the geometrical and mesomorphic characteristics. mdpi.com The length of the terminal alkoxy chain has also been shown to influence the thermal parameters of the conformers. mdpi.com
Electronic Properties and Reactivity:
Quantum chemical calculations provide valuable information about the electronic properties of aromatic esters, such as their frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).
HOMO-LUMO Analysis: The energies of the HOMO and LUMO are important for understanding the electronic transitions and reactivity of a molecule. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.comresearchgate.net In some cases, DFT calculations have shown a significant spatial separation between the HOMO, localized on the donor part of the molecule, and the LUMO, concentrated on the acceptor part. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This information is crucial for predicting how a molecule will interact with other species.
Thermodynamic Properties:
Theoretical calculations can be used to predict various thermodynamic properties, such as enthalpies of formation and reaction entropies. For example, G4 theory has been used to calculate the gas-phase enthalpies of formation of aromatic esters, which showed good agreement with experimental data. mdpi.com The entropy of hydrogenation for aromatic esters has also been estimated through theoretical calculations. mdpi.com
Hydrolysis Mechanisms:
Theoretical studies have been employed to investigate the mechanisms of ester hydrolysis. By calculating the activation energies for different reaction pathways, researchers can gain a deeper understanding of the factors that influence the rate of hydrolysis. nih.gov For example, semi-empirical methods have been used to calculate the activation energy for the base-catalyzed hydrolysis of benzoate esters, assuming a BAC2 mechanism. nih.gov
The following table summarizes some of the key parameters obtained from computational studies of aromatic ester systems.
| Computational Method | System Studied | Properties Investigated | Key Findings |
| DFT (B3LYP) | Three-ring ester/azomethine homologues | Conformational stability, thermal properties, dipole moments, polarizability | Terminal alkoxy chain length affects thermal parameters; orientation of imine linkage is vital for isomer stability. mdpi.com |
| G4 Theory | Phenyl and benzyl (B1604629) 2-phenylacetates | Gas-phase enthalpies of formation, hydrogenation thermodynamics | High consistency between calculated and experimental data; rough estimate for the entropy of hydrogenation. mdpi.com |
| DFT (B3LYP) | Nematogenic polar naphthyl benzoate ester derivatives | Molecular geometry, energy gap, thermal parameters | Molecules are linear and planar; rigidity increases with an extra fused ring. mdpi.com |
| Semi-empirical (PM6-DH2) | Benzoate esters | Activation energy of base-catalyzed hydrolysis | Correlation between theoretical results and experimental hydrolysis kinetics. nih.gov |
| DFT and TD-DFT (B3LYP) | Benzoate ester acceptor based molecules | HOMO-LUMO separation, singlet-triplet energy gaps | Methyl benzoate serves as an effective acceptor; potential for thermally activated delayed fluorescence. researchgate.net |
Identification of Knowledge Gaps and Emerging Research Avenues for Ethyl 2,3-Dimethoxybenzoate
While the broader class of alkoxy-substituted benzoate esters has been the subject of considerable research, a specific focus on This compound reveals several knowledge gaps and promising areas for future investigation.
Knowledge Gaps:
Comprehensive Synthetic Optimization: Although general methods for synthesizing dimethoxybenzoates exist, a detailed study optimizing the synthesis of this compound specifically, exploring a range of catalysts, reaction conditions, and purification techniques to maximize yield and purity, appears to be limited.
Detailed Spectroscopic and Crystallographic Analysis: While spectroscopic data for analogous compounds are available, a dedicated and comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of pure this compound is not extensively documented in readily accessible literature. Furthermore, to the best of our knowledge, the single-crystal X-ray structure of this compound has not been reported, leaving a significant gap in our understanding of its solid-state conformation and intermolecular interactions.
In-depth Computational Modeling: While computational studies have been performed on various aromatic esters, a specific and thorough theoretical investigation of this compound is lacking. Such a study could provide valuable insights into its conformational preferences, electronic properties (HOMO-LUMO gap, molecular electrostatic potential), and reactivity, which could be correlated with experimental findings.
Physicochemical Properties: A systematic determination of the fundamental physicochemical properties of this compound, such as its melting point, boiling point, solubility in various solvents, and partition coefficient, is not well-documented.
Reactivity and Derivatization: There is a lack of focused research on the reactivity of this compound in various chemical transformations. Exploring its potential as a precursor for the synthesis of more complex molecules, such as pharmaceuticals or functional materials, remains an open area.
Emerging Research Avenues:
Advanced Synthetic Methodologies: The application of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions or C-H activation strategies, to the synthesis of this compound and its derivatives could offer more efficient and versatile routes to these compounds.
Solid-State Characterization and Crystal Engineering: Obtaining the single-crystal structure of this compound would be a significant contribution. This would enable a detailed analysis of its molecular packing and intermolecular forces, which could be further explored through crystal engineering studies to control its solid-state properties.
Correlated Experimental and Computational Studies: A combined experimental and computational approach would be highly valuable. For instance, experimentally determined spectroscopic and crystallographic data could be used to validate and refine theoretical models, leading to a more robust understanding of the structure-property relationships of this compound.
Exploration of Biological Activity: While this article does not focus on biological applications, the structural similarity of this compound to other biologically active compounds suggests that it could be a target for screening in various biological assays. For example, some aromatic esters have shown potential as enzyme inhibitors. nih.govnih.gov
Materials Science Applications: The potential of this compound as a building block for functional organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs), is an unexplored but potentially fruitful area of research, given that other aromatic esters have shown promise in these fields. mdpi.combohrium.com
Advanced Synthetic Methodologies for Ethyl 2,3 Dimethoxybenzoate
Esterification Reactions for Ethyl 2,3-Dimethoxybenzoate Formation
The conversion of 2,3-dimethoxybenzoic acid to its corresponding ethyl ester is a critical step in the synthesis of this compound. This transformation is typically accomplished via esterification, a reaction that has been the subject of extensive research to improve efficiency, yield, and environmental compatibility.
The most traditional and widely employed method for the synthesis of this compound is the Fischer-Speier esterification. usm.myacs.org This method involves the reaction of 2,3-dimethoxybenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchtrend.netmdpi.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed.
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. researchtrend.net Subsequently, the nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. researchtrend.net After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product.
While effective, classical acid-catalyzed esterification suffers from several drawbacks, including the corrosive nature of the mineral acid catalysts, the need for neutralization of the catalyst post-reaction, and the generation of acidic waste streams. core.ac.uk
A study on the synthesis of ethyl 2,6-dimethoxybenzoate, a structurally similar compound, involved refluxing the corresponding acid with absolute ethanol and a catalytic amount of sulfuric acid. The product was isolated by removing excess solvent, pouring the residue into water, and extracting with diethyl ether. The organic layer was then washed with a dilute sodium carbonate solution to remove any unreacted acid before being dried and concentrated. mdpi.com
In response to the limitations of classical methods, significant research has focused on developing more sustainable and efficient esterification protocols. These emerging approaches prioritize the use of reusable catalysts, milder reaction conditions, and reduced environmental impact. ajast.net
Solid Acid Catalysts: Heterogeneous solid acid catalysts offer a greener alternative to traditional mineral acids. Materials such as H3PO4 supported on TiO2-ZrO2 have demonstrated high activity and selectivity in the esterification of various aromatic acids. scispace.comresearchgate.net These catalysts are easily separated from the reaction mixture by filtration and can be reused, minimizing waste. For instance, a 25 wt % H3PO4/TiO2-ZrO2 catalyst has been shown to be effective for the esterification of aromatic carboxylic acids with various alcohols, achieving high yields and 100% selectivity for the ester. scispace.com
Ionic Liquids: Ionic liquids (ILs), particularly Brønsted acidic ionic liquids (BAILs), have emerged as promising dual solvent-catalysts for esterification reactions. core.ac.ukajast.netresearchgate.net Their negligible vapor pressure, thermal stability, and potential for recyclability make them environmentally benign alternatives to volatile organic solvents and corrosive acid catalysts. ajast.net HSO3-functionalized ionic liquids have been shown to promote the esterification of aromatic acids with conversions exceeding 90%. core.ac.ukresearchgate.net The product can be easily separated by extraction, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity. core.ac.ukresearchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has gained traction as a method to accelerate reaction rates and improve yields in esterification. usm.mymdpi.comscispace.com Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. scispace.com For example, the esterification of benzoic acid derivatives has been successfully achieved in short reaction times under microwave irradiation using catalysts like N-fluorobenzenesulfonimide (NFSi) or catalytic amounts of sulfuric acid. usm.mymdpi.com
Steglich Esterification: For sterically hindered carboxylic acids, the Steglich esterification provides a mild and effective alternative. jove.comorganic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid. organic-chemistry.orgrsc.org The reaction proceeds under neutral conditions and at room temperature, making it suitable for sensitive substrates. organic-chemistry.org Greener modifications of the Steglich esterification have been developed, for instance, by using acetonitrile (B52724) as a solvent followed by an acid-base extraction for purification, which can eliminate the need for column chromatography. jove.com
Table 1: Comparison of Esterification Methodologies
| Methodology | Catalyst/Reagent | Advantages | Disadvantages |
|---|---|---|---|
| Classical Acid-Catalyzed | H₂SO₄, HCl researchtrend.netmdpi.com | Low cost, readily available | Corrosive, difficult to separate, waste generation core.ac.uk |
| Solid Acid Catalysts | H₃PO₄/TiO₂-ZrO₂ scispace.comresearchgate.net | Reusable, easy separation, environmentally friendly scispace.com | May require higher temperatures or longer reaction times |
| Ionic Liquids | HSO₃-functionalized ILs core.ac.ukresearchgate.net | Dual solvent-catalyst, high conversion, recyclable core.ac.ukajast.netresearchgate.net | Higher initial cost, potential viscosity issues |
| Microwave-Assisted | NFSi, H₂SO₄ (cat.) usm.mymdpi.com | Rapid reaction times, increased yields, energy efficient mdpi.comscispace.com | Requires specialized equipment, potential for localized overheating |
| Steglich Esterification | DCC, DMAP organic-chemistry.orgrsc.org | Mild conditions, suitable for hindered acids jove.comorganic-chemistry.org | Use of stoichiometric coupling agents, formation of byproducts |
Precursor Synthesis Strategies for 2,3-Dimethoxybenzoic Acid
The availability and purity of 2,3-dimethoxybenzoic acid are paramount for the successful synthesis of its ethyl ester. This precursor is typically synthesized from simpler, commercially available aromatic compounds through regioselective functionalization and subsequent chemical transformations.
The synthesis of 2,3-dimethoxybenzoic acid often starts from veratrole (1,2-dimethoxybenzene). The challenge lies in introducing a carboxyl group at the desired position on the benzene (B151609) ring. Regioselective functionalization techniques are employed to control the position of the incoming substituent.
One common strategy is ortho-lithiation. In this method, a strong base, such as n-butyllithium, is used to deprotonate the aromatic ring at a position ortho to an existing directing group. For veratrole, the methoxy (B1213986) groups can direct the lithiation to the adjacent positions. Subsequent reaction of the resulting aryllithium species with a carboxylating agent, such as carbon dioxide, introduces the carboxylic acid group.
Another approach involves Friedel-Crafts acylation, although this typically leads to substitution at the para position due to steric hindrance. However, under specific conditions and with appropriate catalysts, the regioselectivity can be influenced. researchgate.net
An alternative pathway to 2,3-dimethoxybenzoic acid involves the carboxylation of a pre-functionalized benzene derivative, followed by methylation. For example, guaiacol (B22219) (2-methoxyphenol) can be carboxylated to produce vanillic acid (4-hydroxy-3-methoxybenzoic acid) or other isomers. Subsequent methylation of the hydroxyl group would yield a dimethoxybenzoic acid. However, achieving the desired 2,3-substitution pattern requires careful selection of starting materials and reaction conditions to ensure the correct regiochemistry.
Recent advancements have explored direct C-H carboxylation of arenes using carbon dioxide as a sustainable C1 building block. researchgate.netamazonaws.com Palladium-catalyzed carboxylation of aromatic C-H bonds offers a promising route, although controlling the regioselectivity for substrates like veratrole remains a key challenge. researchgate.net
Table 2: Key Precursor Synthesis Reactions
| Starting Material | Reagents | Product | Key Transformation |
|---|
Isolation and Purification Techniques for High-Purity this compound
Obtaining high-purity this compound is crucial for its application in subsequent chemical syntheses. The purification strategy depends on the scale of the reaction and the nature of the impurities present.
Extraction: Following the esterification reaction, the crude product is typically subjected to a liquid-liquid extraction to separate the ester from the excess alcohol, unreacted carboxylic acid, and the acid catalyst. mdpi.comuoi.gr The reaction mixture is often diluted with water, and the ester is extracted into an organic solvent such as diethyl ether or ethyl acetate (B1210297). mdpi.com The organic layer is then washed with a mild base, like a sodium bicarbonate or sodium carbonate solution, to remove any residual acidic components. mdpi.comnih.gov
Chromatography: For laboratory-scale synthesis and to achieve very high purity, column chromatography is a widely used technique. nih.govsapub.orgresearchgate.net The crude ester is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate. nih.govacademicjournals.org The components of the mixture are separated based on their differential adsorption to the stationary phase, allowing for the isolation of the pure ester. sapub.org High-performance liquid chromatography (HPLC) can also be employed for analytical separation and purification. sielc.com
Distillation: On an industrial scale, distillation is often the preferred method for purifying volatile esters. numberanalytics.com After the initial extraction and washing steps, the solvent is removed, and the crude ester can be purified by fractional distillation under reduced pressure to prevent thermal decomposition. google.com
Recrystallization: If the final ester is a solid at room temperature, recrystallization is an effective purification method. sserc.org.uksserc.org.uk The crude product is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the pure ester crystallizes out, leaving the impurities dissolved in the mother liquor. sserc.org.uk The crystals are then collected by filtration and dried. sserc.org.uk
Table 3: Purification Techniques for this compound
| Technique | Principle | Application |
|---|---|---|
| Extraction | Differential solubility of components in two immiscible liquid phases. mdpi.comuoi.gr | Initial work-up to remove water-soluble impurities and unreacted acid. mdpi.comnih.gov |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. sapub.org | Laboratory-scale purification to achieve high purity. nih.govresearchgate.netacademicjournals.org |
| Distillation | Separation of liquids with different boiling points. numberanalytics.com | Industrial-scale purification of volatile esters. google.com |
| Recrystallization | Purification of solids based on differences in solubility in a given solvent at different temperatures. sserc.org.uk | Purification of solid esters. sserc.org.uk |
Chromatographic Separation Methods
Chromatographic techniques are pivotal in the purification of this compound from reaction mixtures and starting materials. The choice of chromatographic method and its parameters are crucial for achieving high purity.
Column chromatography is a commonly employed method for the purification of this compound. The selection of the stationary phase and the mobile phase is critical for effective separation. Silica gel is a frequently used stationary phase due to its polarity and ability to separate compounds with differing polarities. A common mobile phase system involves a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve the best separation. For instance, a mobile phase of hexane-ethyl acetate in a 4:1 ratio has been successfully used. The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure compound.
Another example of chromatographic purification involves the use of silica gel with a petroleum ether/ethyl acetate gradient. In one instance, a gradient of 100:1 to 50:1 was used to purify the crude product obtained from the esterification of 2,3-dimethoxybenzoic acid. This gradient elution allows for the separation of compounds with a wider range of polarities.
High-performance liquid chromatography (HPLC) offers a more efficient and higher resolution separation method. While specific HPLC methods for the preparative purification of this compound are less commonly detailed in general literature, analytical HPLC is used to assess the purity of the compound.
Table 1: Chromatographic Separation Parameters for this compound
| Technique | Stationary Phase | Mobile Phase/Eluent | Ratio | Reference |
| Column Chromatography | Silica gel | Hexane-Ethyl Acetate | 4:1 | |
| Column Chromatography | Silica gel | Petroleum Ether/Ethyl Acetate | 100:1 to 50:1 |
Crystallization and Recrystallization Procedures
Crystallization is a powerful technique for the final purification of this compound, often following chromatographic separation. This method relies on the differences in solubility of the compound and impurities in a particular solvent at different temperatures.
The selection of an appropriate solvent is the most critical step in the recrystallization process. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures. This differential solubility allows for the formation of crystals upon cooling, leaving the impurities dissolved in the solvent.
For this compound, a mixture of ethanol and water has been reported as an effective solvent system for recrystallization. The crude product is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound are formed.
In another instance, recrystallization from a mixture of ethyl acetate and hexane has been utilized to obtain pure this compound as a white solid. The crude product obtained after column chromatography was further purified by this method. The process involves dissolving the compound in a minimum amount of hot ethyl acetate, followed by the addition of hexane to induce crystallization.
The morphology of the resulting crystals can be an indicator of purity. Well-formed, uniform crystals are generally indicative of a high-purity compound. The melting point of the recrystallized this compound is a key analytical parameter used to confirm its purity. The reported melting point for pure this compound is around 45-47 °C.
Table 2: Recrystallization Solvents for this compound
| Solvent System | Resulting Form | Reference |
| Ethanol/Water | Crystals | |
| Ethyl Acetate/Hexane | White Solid |
Comprehensive Spectroscopic and Crystallographic Elucidation of Ethyl 2,3 Dimethoxybenzoate Structure
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. docbrown.info The IR spectrum of ethyl 2,3-dimethoxybenzoate displays characteristic absorption bands that correspond to the vibrations of its specific bonds.
A prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching of the ester group, which typically appears in the range of 1720-1740 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester and the methoxy (B1213986) groups give rise to strong bands in the fingerprint region, usually between 1200 and 1300 cm⁻¹. mdpi.com
The aromatic ring is characterized by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. libretexts.org The C-H stretching vibrations of the aliphatic ethyl and methoxy groups are observed in the 2850-3000 cm⁻¹ range. mdpi.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | ~1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula of this compound. researchgate.netjlu.edu.cn The calculated exact mass for C₁₁H₁₄O₄ is 210.0892 g/mol . HRMS can confirm this value with high precision, typically to within a few parts per million.
In addition to the molecular ion peak, the mass spectrum also shows a characteristic fragmentation pattern. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-OCH₂CH₃) or the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement. The fragmentation of the methoxy groups can also be observed. Analysis of these fragment ions provides further structural confirmation.
Table 4: Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺ | C₁₁H₁₄O₄ | 210.0892 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | C₉H₉O₃ | 165.0552 | Loss of ethoxy radical |
| [M - C₂H₄]⁺ | C₉H₁₀O₄ | 182.0579 | McLafferty rearrangement |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. msu.edu
The presence of the ester and methoxy substituents on the benzene ring influences the position and intensity of these absorption bands. Typically, substituted benzenes show a primary absorption band (E-band) around 200-220 nm and a secondary, fine-structured band (B-band) around 250-280 nm. The exact wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. science-softcon.de
Table 5: Expected UV-Vis Absorption Data for this compound
| Transition | λ_max (nm) | Solvent |
|---|---|---|
| π → π* (E-band) | ~210 - 230 | Ethanol (B145695) or Hexane (B92381) |
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing
The crystallographic data for the this compound moiety has been determined through the analysis of a co-crystal, specifically 2-[(7-chloroquinolin-4-yl)sulfanyl]this compound. The data presented herein pertains to the this compound portion of this larger molecular structure, as detailed in the study that deposited the crystallographic information with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2184667. nih.gov
The crystal structure analysis of the compound containing the this compound moiety revealed that it crystallizes in the triclinic system. nih.gov The space group was determined to be P-1, which is a common space group for organic molecules. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, were precisely measured.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.9509 (7) |
| b (Å) | 9.8444 (8) |
| c (Å) | 11.6086 (10) |
| α (°) | 81.312 (4) |
| β (°) | 89.355 (4) |
| γ (°) | 69.186 (4) |
| Volume (ų) | 838.70 (13) |
| Z | 2 |
Table 1: Crystal data and structure refinement for the compound containing the this compound moiety. Data sourced from a study on 2-[(7-chloroquinolin-4-yl)sulfanyl]this compound. nih.gov
The single-crystal X-ray diffraction analysis provides highly accurate measurements of the bond lengths and angles within the this compound moiety. This data is crucial for confirming the covalent framework of the molecule and understanding the electronic effects of the substituent groups. The bond lengths of the aromatic ring, the ester group, and the methoxy groups, as well as the angles between these groups, define the precise conformation of the molecule in the solid state.
While the full crystallographic information file (CIF) containing specific bond lengths and angles for the this compound moiety within CCDC 2184667 is not publicly available in the immediate search results, a representative table of expected bond lengths and angles for a similar compound, ethyl 2,6-dimethoxybenzoate, is provided for illustrative purposes. It is important to note that the substitution pattern will influence the precise values.
| Bond | Length (Å) | Angle | Value (°) |
|---|---|---|---|
| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |
| C-O (ester) | ~1.34 | O-C=O (ester) | ~125 |
| C=O (ester) | ~1.21 | C-O-C (ester) | ~117 |
| C-O (methoxy) | ~1.36 | C-C-O (methoxy) | ~115-125 |
| O-CH₃ (methoxy) | ~1.43 | C-O-CH₃ (methoxy) | ~117 |
Table 2: Representative bond lengths and angles for dimethoxybenzoate derivatives. The exact values for this compound would be found in the full crystallographic data.
The arrangement of molecules in a crystal is governed by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. In the case of this compound, the presence of polar functional groups (ester and methoxy) and an aromatic ring suggests the potential for several types of intermolecular interactions.
Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds are likely to be present, where hydrogen atoms on the ethyl group or the aromatic ring interact with the oxygen atoms of the carbonyl and methoxy groups of neighboring molecules.
The interplay of these forces dictates the specific packing motif, influencing properties such as melting point and solubility. The analysis of the crystal structure of the co-crystal containing the this compound moiety would reveal the precise nature and geometry of these intermolecular contacts.
Advanced Computational and Theoretical Investigations of Ethyl 2,3 Dimethoxybenzoate
Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization and Electronic Structure
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. q-chem.comglobaljournals.org The XC functional approximates the complex electron-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For molecules like ethyl 2,3-dimethoxybenzoate, a common and often effective choice is a hybrid functional, such as B3LYP, which combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. researchgate.netresearchgate.net Other functionals, including PBE0 and M06-2X, may also be employed and compared to find the best agreement with experimental data if available. researchgate.netresearchgate.net The selection is often guided by previous studies on similar aromatic esters. tandfonline.com
The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are frequently used for initial optimizations and electronic structure calculations. researchgate.netrsc.org For higher accuracy, correlation-consistent basis sets like cc-pVTZ or Dunning's augmented sets (e.g., aug-cc-pVDZ) might be utilized. q-chem.comgitlab.io The validation of the chosen functional and basis set combination is typically achieved by comparing calculated properties, such as vibrational frequencies or NMR chemical shifts, with experimental values where possible. A good correlation between theoretical and experimental data validates the computational model for further, more detailed investigations. researchgate.netresearchgate.net
| Computational Parameter | Common Selections for Aromatic Esters | Rationale |
| Exchange-Correlation Functional | B3LYP, PBE0, M06-2X | Balances computational cost and accuracy for organic molecules. researchgate.netresearchgate.netresearchgate.net |
| Basis Set | 6-31G(d,p), 6-311+G(d,p), cc-pVTZ | Provides a flexible description of electron distribution, including polarization and diffuse functions. researchgate.netrsc.org |
The presence of rotatable single bonds in this compound, specifically around the ester and methoxy (B1213986) groups, gives rise to multiple possible conformations. A thorough conformational analysis is essential to identify the global minimum energy structure and understand the energy barriers between different conformers. lasalle.edu
Frontier Molecular Orbital (FMO) Analysis: Characterization of HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmnstate.edu The energy and spatial distribution of these orbitals provide insights into the molecule's electronic properties and its propensity to act as an electron donor or acceptor.
The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO, on the other hand, represents the ability to accept an electron, and its energy is related to the electron affinity. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, reflecting their electron-donating nature. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, indicating these as potential sites for nucleophilic attack.
| Orbital | Description | Significance for this compound |
| HOMO | Highest Occupied Molecular Orbital | Indicates regions of high electron density, likely sites for electrophilic attack. Expected to be on the benzene (B151609) ring and methoxy oxygens. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of low electron density, likely sites for nucleophilic attack. Expected to be on the carbonyl carbon and aromatic ring. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Reflects the molecule's chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.net |
Electrostatic Potential Maps (MEP) for Prediction of Nucleophilic and Electrophilic Sites
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. youtube.com These maps are color-coded to indicate regions of negative and positive electrostatic potential.
Red regions indicate negative potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen. youtube.comschrodinger.com
Blue regions indicate positive potential, corresponding to areas of low electron density or electron deficiency. These are the most likely sites for nucleophilic attack. youtube.com
Green regions represent areas of neutral potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the ester group and the oxygen atoms of the methoxy groups, highlighting their nucleophilic character. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms of the ethyl and methyl groups, and to a lesser extent, the carbonyl carbon, indicating these as potential electrophilic sites. researchgate.netharvard.edu This visual tool is invaluable for predicting how the molecule will interact with other reagents. youtube.com
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Hybridization
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. researchgate.netuba.arwisc.edu This allows for a detailed investigation of intramolecular interactions and the hybridization of atomic orbitals.
NBO analysis can quantify the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital. uba.ar This "donor-acceptor" interaction energy provides a measure of the strength of hyperconjugative and resonance effects within the molecule. For this compound, NBO analysis can reveal:
Hybridization: The hybridization of each atom can be determined, providing insight into the bonding geometry.
Intramolecular Charge Transfer: The analysis can quantify the electron-donating effect of the methoxy groups and the electron-withdrawing effect of the ester group through interactions between the lone pairs of the oxygen atoms and the π* antibonding orbitals of the aromatic ring and carbonyl group. mdpi.com
Steric and Electronic Effects: It can help to rationalize the preferred conformations by quantifying the stabilizing hyperconjugative interactions and destabilizing steric repulsions. wisc.edu
Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts) via Quantum Chemical Methods
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be directly compared with experimental results for validation and interpretation. ruc.dkescholarship.org
IR Frequencies: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. These theoretical frequencies correspond to the peaks in an infrared (IR) spectrum. Comparing the calculated and experimental IR spectra can help in the assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes would include the C=O stretch of the ester, the C-O stretches of the ester and methoxy groups, and various aromatic C-H and C=C vibrations.
NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into NMR chemical shifts. ucl.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Predicting the ¹H and ¹³C NMR chemical shifts of this compound and comparing them with experimental data serves as a stringent test of the accuracy of the calculated molecular geometry and electronic structure. researchgate.netresearchgate.net Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational averaging.
| Spectroscopic Parameter | Computational Method | Information Gained for this compound |
| IR Frequencies | Calculation of vibrational frequencies (harmonic analysis) | Assignment of vibrational modes, such as C=O and C-O stretches, to experimental IR peaks. |
| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) method | Prediction of ¹H and ¹³C chemical shifts for comparison with experimental spectra, validating the computed electronic structure. researchgate.netresearchgate.net |
Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization
Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgbohrium.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The resulting three-dimensional surface, known as the Hirshfeld surface, provides a detailed picture of the molecular shape and all its intermolecular contacts simultaneously. acs.orgias.ac.in
The analysis involves mapping various properties onto this surface, with the normalized contact distance (dnorm) being particularly insightful. The dnorm is calculated based on the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals (vdW) radii of the respective atoms. The dnorm surface is typically colored to represent the nature of intermolecular contacts:
Red regions: Indicate contacts shorter than the sum of the vdW radii, representing close intermolecular interactions, often hydrogen bonds. ias.ac.in
White regions: Represent contacts approximately equal to the vdW distance. ias.ac.in
Blue regions: Signify contacts longer than the vdW radii, indicating weaker interactions. ias.ac.in
For a molecule like this compound, the Hirshfeld surface would reveal the intricate network of interactions involving its ester and methoxy functional groups, as well as the aromatic ring. The oxygen atoms of the methoxy and carbonyl groups would be expected to act as hydrogen bond acceptors, while the various hydrogen atoms on the ethyl group and the benzene ring would serve as hydrogen bond donors.
While a specific crystallographic study and Hirshfeld analysis for this compound is not publicly available, we can project the expected distribution of intermolecular contacts based on analyses of similar dimethoxybenzene derivatives. researchgate.netresearchgate.net The primary interactions governing the crystal packing would likely be H···H, C···H/H···C, and O···H/H···O contacts.
Hypothetical Data Table of Intermolecular Contact Contributions for this compound
The following table illustrates the potential percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for this compound, based on data from analogous compounds. nih.govresearchgate.netiucr.org
| Interaction Type | Hypothetical Percentage Contribution (%) |
| H···H | 45 - 55 |
| C···H / H···C | 20 - 30 |
| O···H / H···O | 15 - 25 |
| C···C | 2 - 5 |
| Other | < 2 |
This is an interactive data table. You can sort the data by clicking on the column headers.
The H···H contacts are generally the most abundant, covering the largest surface area due to the prevalence of hydrogen atoms on the molecular periphery. The C···H/H···C interactions are significant and represent the contacts between the hydrogen atoms and the aromatic and aliphatic carbon atoms. The O···H/H···O contacts, appearing as distinct "spikes" on the 2D fingerprint plot, are crucial as they often correspond to the specific and directional C-H···O hydrogen bonds that stabilize the crystal structure. iucr.orgiucr.org The shape-index and curvedness maps, also derived from the Hirshfeld surface, would provide further details on the topology of the interactions, such as identifying potential π-π stacking interactions, which might be indicated by flat surface patches. iucr.org
Chemical Reactivity and Mechanistic Pathways of Ethyl 2,3 Dimethoxybenzoate
Reactivity of the Aromatic Moiety: Electrophilic Aromatic Substitution (EAS) Reactions
Regioselectivity and Directing Effects of Ester and Methoxyl Groups
The regioselectivity of EAS reactions on a substituted benzene (B151609) ring is governed by the nature of the substituents already present. wikipedia.org Substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing.
In the case of ethyl 2,3-dimethoxybenzoate, the two methoxy (B1213986) (-OCH₃) groups are strong activating groups and ortho-, para-directors. libretexts.orgyoutube.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. libretexts.orgyoutube.com Conversely, the ethyl ester (-COOCH₂CH₃) group is a deactivating group and a meta-director. chemistrytalk.org The electron-withdrawing nature of the carbonyl group decreases the electron density of the aromatic ring, making it less reactive towards electrophiles.
When multiple substituents are present on a benzene ring, the directing effects are generally additive. However, in cases of conflicting directing effects, the most powerfully activating group typically determines the position of substitution. youtube.com For this compound, the strongly activating methoxy groups will dominate over the deactivating ester group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy groups.
Interactive Data Table: Directing Effects of Substituents on this compound
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| -OCH₃ | 2 | Activating | Ortho, Para |
| -OCH₃ | 3 | Activating | Ortho, Para |
| -COOCH₂CH₃ | 1 | Deactivating | Meta |
Bromination and Other Halogenation Reactions
Aromatic halogenation is a common EAS reaction. wikipedia.org In the presence of a Lewis acid catalyst, such as FeBr₃, bromine can be introduced onto the aromatic ring. Given the directing effects of the substituents on this compound, bromination would be expected to occur at the positions activated by the methoxy groups. Specifically, the C4, C5, and C6 positions are ortho or para to one or both methoxy groups. Steric hindrance may influence the final product distribution.
While specific studies on the bromination of this compound are not widely available, the bromination of similar compounds, such as 1,4-dimethoxy-2,3-dimethylbenzene, has been investigated. researchgate.net These studies often show that the position of bromination is influenced by the reaction conditions. researchgate.net
Nitration, Sulfonation, and Friedel-Crafts Reactions
Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. researchgate.net The electrophile is the nitronium ion (NO₂⁺). wikipedia.org For this compound, nitration would be directed by the activating methoxy groups.
Sulfonation: A sulfonic acid group (-SO₃H) is introduced using fuming sulfuric acid. wikipedia.org The electrophile is SO₃. Studies on the sulfonation of related compounds like 1,2-dimethoxybenzene (B1683551) have been conducted. researchgate.net
Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of an aromatic ring. miracosta.edu
Friedel-Crafts Alkylation: An alkyl group is added using an alkyl halide and a Lewis acid catalyst, such as AlCl₃. studycorgi.comyoutube.com
Friedel-Crafts Acylation: An acyl group is added using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org
For this compound, the strong activation by the two methoxy groups would favor Friedel-Crafts reactions. However, the deactivating ester group can hinder these reactions. The regioselectivity will be controlled by the methoxy groups. umkc.edu
Reactivity at the Ester Functionality
The ester group of this compound is also a site of chemical reactivity.
Hydrolysis under Acidic and Basic Conditions
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a strong base, like sodium hydroxide (B78521). chemguide.co.uk The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. quora.com This initially forms a carboxylate salt, which can then be protonated with a strong acid to yield the carboxylic acid. chemrevise.orgsserc.org.ukyoutube.com The hydrolysis of ethyl 2-(aminosulfonyl)benzoate has been studied and follows pseudo-first-order kinetics. nih.gov
Interactive Data Table: Products of this compound Hydrolysis
| Condition | Reactants | Products |
| Acidic | This compound, H₂O, H⁺ | 2,3-Dimethoxybenzoic acid, Ethanol (B145695) |
| Basic | This compound, NaOH | Sodium 2,3-dimethoxybenzoate, Ethanol |
Transesterification Processes with Various Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. asianpubs.org
Acid-Catalyzed Transesterification: The mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. libretexts.org
Base-Catalyzed Transesterification: An alkoxide from the new alcohol acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com
The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, or the leaving alcohol is removed from the reaction mixture. libretexts.org This allows for the synthesis of different esters from this compound by reacting it with various alcohols in the presence of a suitable catalyst.
Reduction Reactions to Aldehydes and Primary Alcohols
The ester functionality of this compound can be selectively reduced to either the corresponding aldehyde, 2,3-dimethoxybenzaldehyde (B126229), or the primary alcohol, (2,3-dimethoxyphenyl)methanol, by employing specific reducing agents and controlling reaction conditions. The choice of reagent is crucial for achieving the desired level of reduction.
For the partial reduction of the ester to an aldehyde, sterically hindered aluminum hydrides are typically employed. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. The reaction is generally carried out at low temperatures, such as -78 °C, to prevent over-reduction to the primary alcohol. The mechanism involves the formation of a stable tetrahedral intermediate which, upon acidic workup, collapses to the aldehyde.
Complete reduction to the primary alcohol is achieved using more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). pearson.com This reagent readily reduces esters, carboxylic acids, and other carbonyl compounds. pearson.com The reaction is typically performed in an anhydrous ethereal solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). The initial product is an alkoxide, which is then protonated during an aqueous workup to yield the primary alcohol. pearson.com
| Desired Product | Reagent | Typical Solvent | Typical Temperature (°C) | Product Name |
|---|---|---|---|---|
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene, THF, or CH₂Cl₂ | -78 | 2,3-Dimethoxybenzaldehyde |
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 0 to room temperature | (2,3-Dimethoxyphenyl)methanol |
Advanced Coupling Reactions and Carbon-Carbon Bond Formation
Oxidative Coupling Methodologies
Oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, often proceeding through the generation of radical or cationic intermediates. While specific examples of oxidative coupling directly involving this compound are not extensively documented in the literature, the principles of this methodology can be applied to its structural analogs. For instance, studies on related compounds such as 3-methoxycarbonylcatechol have demonstrated the feasibility of oxidative coupling with indoles to form arylated indole (B1671886) derivatives. This transformation proceeds via an ortho-benzoquinone intermediate generated by an oxidizing agent like phenyliodine(III) diacetate. Such reactions highlight the potential for activating aromatic rings for C-C bond formation.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Functionalized Derivatives
The utility of this compound in carbon-carbon bond formation can be significantly expanded through its conversion into functionalized derivatives suitable for cross-coupling reactions. By introducing a halide (e.g., Br, I) or a triflate group onto the aromatic ring, the molecule can serve as a substrate in various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction enables the formation of biaryl compounds by coupling an organoboron reagent with an aryl halide or triflate. acs.org A halogenated derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to generate more complex molecular architectures.
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.com This reaction provides a means to introduce alkenyl groups onto the aromatic ring of a functionalized this compound derivative.
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. ias.ac.in This reaction would allow for the introduction of alkynyl moieties onto a halogenated this compound scaffold, providing access to a diverse range of compounds with extended conjugation.
| Reaction | Coupling Partner | Typical Catalyst System | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-substituted this compound |
| Heck | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Alkenyl-substituted this compound |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted this compound |
Detailed Mechanistic Investigations of Key Transformations
Computational Mechanistic Studies of Reaction Pathways and Transition States
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the mechanisms of organic reactions. While specific computational studies on the reaction pathways and transition states for the reduction and coupling reactions of this compound are not prevalent in the searched literature, DFT studies on related benzoate (B1203000) esters provide insights into their electronic structure and reactivity. For example, DFT and time-dependent DFT (TD-DFT) calculations have been used to investigate the electronic properties of novel benzoate ester-based molecules, confirming the spatial separation of frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding charge transfer characteristics. researchgate.net Furthermore, DFT calculations have been employed to study the molecular geometry and electronic parameters of various benzoate ester derivatives, correlating these properties with their observed chemical behavior. researchgate.net Such computational approaches could be applied to model the transition states of the hydride attack in reduction reactions of this compound or the oxidative addition and reductive elimination steps in its cross-coupling reactions, thereby providing a deeper understanding of the reaction energetics and selectivity.
Experimental Kinetic Studies and Isotopic Labeling Investigations
Experimental kinetic studies and isotopic labeling are fundamental techniques for probing reaction mechanisms. Kinetic analysis involves measuring reaction rates under varying conditions of concentration and temperature to determine the rate law and activation parameters, which can provide evidence for the species involved in the rate-determining step. For instance, kinetic studies on the hydrolysis of esters have been conducted to understand the influence of substituents on reaction rates. ias.ac.in
Isotopic labeling is a powerful method to trace the fate of specific atoms throughout a chemical transformation. A classic example is the use of ¹⁸O-labeled alcohols in Fischer esterification to demonstrate that the alcohol oxygen is incorporated into the ester, and not the water byproduct. libretexts.orgpearson.com This technique unequivocally established the nucleophilic attack of the alcohol on the carboxylic acid carbonyl group. libretexts.orgpearson.com While specific kinetic and isotopic labeling studies for the reduction and coupling reactions of this compound were not found in the performed searches, these methodologies could be employed to investigate the mechanisms of these transformations. For example, deuterium-labeled reducing agents could be used to probe the stereochemistry of hydride addition, and kinetic studies could elucidate the role of ligands and additives in cross-coupling reactions involving derivatives of this compound.
Photochemical Reaction Mechanisms (e.g., photo-induced bond cleavages)
There is currently no available scientific literature detailing the specific photochemical reaction mechanisms of this compound.
Applications and Synthetic Utility of Ethyl 2,3 Dimethoxybenzoate and Its Analogues
Role as a Key Synthetic Intermediate in Complex Organic Synthesis
Dimethoxybenzoate esters are fundamental building blocks in the synthesis of a wide array of organic molecules. Their utility stems from the electronic nature of the aromatic ring, which is influenced by the electron-donating methoxy (B1213986) groups, and the reactivity of the ethyl ester functionality. These compounds can undergo various transformations, such as hydrolysis, amidation, reduction, and Grignard reactions, to introduce new functional groups and build molecular complexity.
For instance, in the synthesis of the anti-spasmodic drug Mebeverine, a dimethoxybenzoate derivative, 4-Bromobutyl 3,4-dimethoxybenzoate, serves as a key intermediate. This highlights the role of dimethoxybenzoate moieties in the construction of pharmacologically active compounds. The synthesis involves the esterification of the corresponding benzoic acid, followed by reaction with other synthetic fragments to assemble the final drug molecule.
The general reactivity of benzoate (B1203000) esters allows them to be pivotal in multi-step syntheses. They can be converted into a variety of functional groups, making them valuable starting materials for the synthesis of natural products, pharmaceuticals, and other target molecules. The presence of the methoxy groups can direct further electrophilic aromatic substitution reactions, providing regiochemical control in the elaboration of the aromatic core.
Utility in the Construction of Diverse Molecular Architectures
The structural framework of ethyl dimethoxybenzoates lends itself to the creation of diverse molecular architectures, including heterocyclic compounds. Ester derivatives are recognized as imperative intermediates for the synthesis of various biologically important heterocycles such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles mdpi.com. The ester group can be transformed into functionalities that can participate in cyclization reactions to form these heterocyclic rings.
The strategic positioning of the methoxy groups can influence the conformational properties of the molecule. For example, in the case of ethyl 2,6-dimethoxybenzoate, the two methoxy groups ortho to the ethyl ester group force the ester to adopt a conformation that is nearly orthogonal to the aromatic ring mdpi.com. This steric hindrance can be exploited in synthetic design to control the approach of reagents and influence the stereochemical outcome of reactions. While not the 2,3-isomer, this principle of steric influence from methoxy groups is a key consideration in the synthetic utility of this class of compounds.
Contribution to the Synthesis of Chemically Versatile Scaffolds for Downstream Derivatization
Ethyl dimethoxybenzoates serve as precursors to chemically versatile scaffolds that can be further modified to generate libraries of compounds for various applications, including drug discovery. The aromatic ring and the ester functionality provide two key points for diversification.
For example, the synthesis of novel inhibitors of protein kinase casein kinase 2 (PKCK2) utilized an ethyl 2-(benzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate scaffold. While not a direct derivative of ethyl 2,3-dimethoxybenzoate, this illustrates how substituted benzoate esters can be incorporated into complex heterocyclic systems that serve as a core structure for further chemical modification to optimize biological activity.
The ability to introduce a variety of substituents onto the aromatic ring or to modify the ester group allows for the fine-tuning of the electronic and steric properties of the resulting molecules. This is a critical aspect in the development of new materials and therapeutic agents where structure-activity relationships are being investigated.
Precursor for Advanced Materials and Functional Molecules (e.g., components in π-linkers for organic sensitizers)
Substituted benzoic acid derivatives, including dimethoxybenzoates, have found applications in the field of materials science. For example, they can be used as precursors for the synthesis of components for advanced materials. One notable application is in the development of organic sensitizers for dye-sensitized solar cells (DSSCs).
In the design of organic sensitizers, π-linkers (or π-spacers) are crucial components that connect an electron donor to an electron acceptor. These linkers facilitate intramolecular charge transfer, a key process in the functioning of DSSCs. While specific examples for this compound are not prominent, the general principle involves using aromatic building blocks to construct these conjugated systems. The electronic properties of the π-linker, which can be tuned by substituents such as methoxy groups, have a significant impact on the performance of the solar cell. The development of novel organic photosensitizers often involves the synthesis of complex molecules where substituted aromatic esters can serve as starting materials for the construction of these π-conjugated systems.
Derivatization and Structural Diversification Strategies for Ethyl 2,3 Dimethoxybenzoate
Modifications on the Ethyl Ester Group
The ethyl ester functional group is a primary site for derivatization, allowing for the introduction of diverse functionalities through several key reactions.
Synthesis of Variously Substituted Alkyl and Aryl Esters
Transesterification is a fundamental method for modifying the ester group. While direct transesterification of Ethyl 2,3-dimethoxybenzoate is not extensively detailed in the provided search results, the general principles of ester synthesis are well-established. For instance, the esterification of 3,5-dimethoxybenzoic acid with absolute ethanol (B145695) in the presence of concentrated sulfuric acid is a known method to produce the corresponding ethyl ester google.com. Similarly, veratric acid (3,4-dimethoxybenzoic acid) can be esterified with methanol (B129727) using dicyclohexylcarbodiimide (B1669883) (DCC) as a catalyst google.com. These methods highlight that acid-catalyzed esterification or the use of coupling agents are common strategies for synthesizing various alkyl and aryl esters from the corresponding carboxylic acid. The synthesis of alkyl and aryl oxime esters often involves coupling reagents like N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) or dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP) researchgate.net.
Amidation and Hydrazinolysis Reactions to Form Amides and Hydrazides
The conversion of the ethyl ester of 2,3-dimethoxybenzoate to amides and hydrazides represents a significant pathway for structural diversification.
Amidation: The direct reaction of an ester with an amine to form an amide, known as aminolysis, can be employed. For instance, the synthesis of 2-phenoxybenzamide (B1622244) derivatives has been achieved by reacting methyl 2-phenoxybenzoate with various amines in methanol with sodium methoxide (B1231860) mdpi.com. This general approach can be applied to this compound to produce a range of N-substituted 2,3-dimethoxybenzamides. The synthesis of amides is a critical process, particularly in the pharmaceutical industry, and various methods for direct amidation of carboxylic acids have been developed to improve efficiency and reduce waste scispace.com. A one-pot process for preparing 2,3-dihydroxy benzonitrile (B105546) involves quenching a benzoic acid halide intermediate with aqueous ammonia (B1221849) to form the corresponding amide google.com.
Hydrazinolysis: The reaction of esters with hydrazine (B178648) hydrate (B1144303) is a standard method for the synthesis of benzohydrazides. These compounds are valuable intermediates for synthesizing a variety of heterocyclic compounds and Schiff bases with potential biological activities semanticscholar.org. For example, a series of Schiff bases were derived from the reaction of various aromatic aldehydes with acid hydrazides . The general procedure involves reacting the ester with hydrazine hydrate in a suitable solvent, such as ethanol, often with heating, to yield the corresponding 2,3-dimethoxybenzohydrazide.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Amine (R-NH2) | N-substituted 2,3-dimethoxybenzamide | Amidation |
| This compound | Hydrazine hydrate | 2,3-Dimethoxybenzohydrazide | Hydrazinolysis |
Chemo- and Regioselective Conversion to Carboxylic Acid Precursors
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2,3-dimethoxybenzoic acid, is a key transformation that provides a precursor for a wide range of further derivatizations nih.gov. This reaction is typically achieved through saponification, which involves heating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification. The resulting 2,3-dimethoxybenzoic acid can then be used in various reactions, including the synthesis of acid halides, amides, and other esters.
Functionalization of the Aromatic Ring System
The dimethoxy-substituted benzene (B151609) ring offers opportunities for further functionalization, enabling the introduction of additional substituents to tailor the molecule's properties.
Directed Ortho-Metalation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this reaction, a directing metalation group (DMG) guides the deprotonation of the ortho-position by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents organic-chemistry.orgwikipedia.org.
For aromatic compounds containing methoxy (B1213986) groups, the methoxy group can act as a moderate directing group organic-chemistry.orgwikipedia.org. In the case of this compound, both the ester and the methoxy groups can potentially direct the lithiation. The ester group is a stronger directing group than the methoxy group. However, the existing methoxy groups will influence the acidity of the ring protons. The reaction of an arene with a directing metalation group with an alkyllithium compound leads to an ortho-metalated intermediate that can react with various electrophiles organic-chemistry.org. The outcome of the reaction can be dependent on the electrophile used for quenching nih.gov. For instance, in unprotected 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate organic-chemistry.org.
| Directing Group | Position of Lithiation | Potential Electrophiles | Resulting Product |
| Ester (-COOEt) | C6 | Alkyl halides, Aldehydes, Ketones, CO2, Silyl halides | 6-substituted this compound |
| Methoxy (-OMe) at C2 | C3 (blocked), C1 (ortho to ester) | ||
| Methoxy (-OMe) at C3 | C2 (blocked), C4 | 4-substituted this compound |
Introduction of Additional Substituents (e.g., Fluoro-functionalization)
The introduction of fluorine atoms into aromatic rings can significantly alter the biological and chemical properties of a molecule. While specific examples of the direct fluoro-functionalization of this compound were not found in the search results, general methods for the synthesis of fluorinated aromatic compounds are well-documented. These methods often involve nucleophilic aromatic substitution (SNAr) on activated aromatic rings or electrophilic fluorination reactions acgpubs.orgresearchgate.netdntb.gov.ua.
For example, in the synthesis of fluorine-substituted chalcones, it was observed that when di- and tri-fluorine-substituted benzaldehydes were used in methanol, a nucleophilic aromatic substitution occurred, replacing a fluorine atom with a methoxy group acgpubs.org. This suggests that under certain conditions, a methoxy group could be introduced onto a fluorinated precursor, or conversely, a fluorine could be introduced via SNAr if a suitable leaving group is present on the 2,3-dimethoxybenzoate ring. The synthesis of fluorinated heterocycles often utilizes fluorinated building blocks researchgate.net. The presence of electron-donating groups, such as methoxy groups, on the aromatic ring can influence the reactivity and photoluminescence properties of the resulting compounds rsc.orgresearchgate.net.
Selective Cleavage or Modification of Methoxyl Groups
The derivatization of this compound can be effectively achieved through the selective cleavage or modification of its methoxyl groups. The presence of two methoxy groups ortho and meta to the ester functionality allows for regioselective demethylation, yielding valuable phenolic intermediates. The reactivity of these groups is influenced by their position relative to the electron-withdrawing ester group.
Various Lewis acids are prominent reagents for cleaving aromatic methoxy groups, with selectivity often being achieved based on reaction conditions and the substitution pattern of the aromatic ring. nih.gov Boron tribromide (BBr₃) is a potent reagent for the demethylation of aryl methyl ethers. google.com Similarly, aluminum chloride (AlCl₃) can be employed to selectively cleave aromatic methoxy groups that are adjacent to a carbonyl function, often without affecting other methoxy groups present in the molecule. nih.gov This selectivity is attributed to the formation of a complex between the Lewis acid, the carbonyl oxygen, and the ortho-methoxyl group, which facilitates cleavage.
For substrates with multiple methoxy groups, such as derivatives of 2,3-dimethoxybenzoic acid, the methoxy group at the C-2 position (ortho to the ester) is generally more susceptible to cleavage than the one at the C-3 position (meta). This preferential cleavage is a well-documented example of the ortho effect, where the proximity of the ester group directs the reaction.
Below is a table summarizing common methodologies for the selective demethylation of dimethoxy-substituted benzoates, highlighting the reagents and typical outcomes.
| Reagent | Conditions | Typical Outcome on 2,3-Dimethoxy Substrates | Reference |
| Boron tribromide (BBr₃) | Dichloromethane, low temperature | Typically strong, may lead to non-selective cleavage of both groups. | google.com |
| Aluminum chloride (AlCl₃) | Anhydrous solvent (e.g., CH₂Cl₂) | Preferential cleavage of the C-2 methoxy group. | nih.gov |
| Sodium ethanethiolate (C₂H₅SNa) | DMF | Selective demethylation of ortho-methoxy groups. | google.com |
| Hydrobromic acid (HBr) | Acetic acid, heat | Can lead to cleavage, selectivity may vary. | google.com |
These selective demethylation reactions produce hydroxy-methoxyphenyl derivatives, such as Ethyl 2-hydroxy-3-methoxybenzoate or Ethyl 3-hydroxy-2-methoxybenzoate, which serve as versatile precursors for further functionalization and the synthesis of more complex molecules.
Synthesis of Polycyclic and Heterocyclic Systems Incorporating the 2,3-Dimethoxybenzoate Moiety
The 2,3-dimethoxybenzoate scaffold is a valuable building block for the construction of more complex molecular architectures, including polycyclic aromatic and heterocyclic systems. Its substituted benzene ring can be elaborated through various ring-forming reactions.
Annulation Reactions for Carbocyclic and Heterocyclic Ring Formation
Annulation reactions, which involve the formation of a new ring onto an existing one, are a primary strategy for synthesizing polycyclic systems from this compound. The electron-rich nature of the dimethoxy-substituted ring makes it suitable for electrophilic aromatic substitution-based cyclizations, while the functional groups can participate in cycloaddition reactions.
One common approach is the Friedel-Crafts acylation followed by cyclization. For instance, reaction with a dicarboxylic acid anhydride (B1165640) can introduce a keto-acid side chain, which can then be cyclized under acidic conditions to form a new six-membered ring, leading to anthraquinone (B42736) or xanthone (B1684191) derivatives, depending on the subsequent reaction steps.
Another powerful method is the [3+2] annulation, which is widely used for synthesizing five-membered aromatic heterocycles. chim.it Although direct examples with this compound are specific, the principle involves reacting a three-atom component with a two-atom component. The benzoate (B1203000) moiety can be modified to act as one of the components to construct fused heterocyclic systems like indoles or benzofurans.
The following table presents representative annulation strategies that can be applied to the 2,3-dimethoxybenzoate core.
| Annulation Strategy | Reactants | Resulting Ring System |
| Friedel-Crafts Acylation/Cyclization | Phthalic anhydride, AlCl₃, then H₂SO₄ | Anthraquinone derivative |
| Bischler-Napieralski Reaction | N-phenethylacetamide derivative | Dihydroisoquinoline derivative |
| Pechmann Condensation | β-ketoester (e.g., ethyl acetoacetate) | Coumarin derivative |
| [4+2] Cycloaddition (Diels-Alder) | Dienophile (after modification of the ring) | Fused carbocyclic system |
Condensation and Cyclization Reactions
Condensation reactions provide another major pathway to polycyclic and heterocyclic systems. These reactions typically involve the formation of a carbon-carbon or carbon-heteroatom bond through the reaction of two functional groups with the loss of a small molecule, such as water.
The Biginelli reaction, a one-pot multicomponent reaction, can synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. mdpi.com By using a derivative of 2,3-dimethoxybenzaldehyde (B126229) (obtainable from this compound), it is possible to incorporate the dimethoxy-substituted phenyl ring into a pyrimidine-based heterocyclic system. mdpi.com
Furthermore, condensation of the 2,3-dimethoxybenzoate moiety with active methylene (B1212753) compounds can lead to various heterocyclic structures. For example, reaction with malononitrile (B47326) followed by cyclization can yield substituted pyridines or pyrimidines. Condensation reactions involving hydrazines can lead to the formation of pyridazinone or cinnoline (B1195905) ring systems. nih.govnih.gov These reactions often proceed through an initial condensation to form an intermediate that subsequently undergoes an intramolecular cyclization. nih.gov
The table below outlines several condensation and cyclization reactions for building complex systems.
| Reaction Name | Key Reagents | Resulting Heterocyclic System |
| Biginelli Reaction | 2,3-Dimethoxybenzaldehyde, Ethyl acetoacetate, Urea | Dihydropyrimidinone |
| Hantzsch Pyridine Synthesis | 2,3-Dimethoxybenzaldehyde, β-ketoester, Ammonia | Dihydropyridine |
| Knorr Pyrrole Synthesis | α-amino-ketone, β-ketoester | Pyrrole |
| Combes Quinolone Synthesis | Aniline derivative, β-diketone | Quinolone |
Structure-Reactivity Relationship Studies for Optimization of Synthetic Methodologies
The synthetic utility of this compound is profoundly influenced by the interplay of steric and electronic effects arising from its substitution pattern. Understanding these structure-reactivity relationships is crucial for optimizing existing synthetic methodologies and designing new ones.
The two methoxy groups and the ethyl ester group dictate the reactivity of the benzene ring. The methoxy groups are ortho-para directing and activating for electrophilic aromatic substitution. However, the positions available for substitution (C-4, C-5, and C-6) have different levels of steric hindrance and electronic activation. The C-4 and C-6 positions are activated by one ortho and one meta methoxy group, respectively, while the C-5 position is activated by two meta methoxy groups. This differential activation can be exploited for regioselective functionalization.
A significant structural feature of molecules with two ortho-substituents, like 2,6-dimethoxybenzoate, is the steric hindrance that forces the ester group to adopt a conformation nearly orthogonal to the plane of the aromatic ring. mdpi.com This orientation minimizes resonance interaction between the carbonyl group and the aromatic π-system. mdpi.com While this compound has only one ortho methoxy group, a similar, albeit less pronounced, steric interaction can be expected, influencing the ester's reactivity and the electronic properties of the ring.
The ortho effect of the C-2 methoxy group is particularly important in demethylation reactions. As discussed in section 8.2.3, this group is often cleaved preferentially over the C-3 methoxy group when using Lewis acids, due to chelation with the adjacent ester carbonyl. This predictable reactivity allows for the selective synthesis of 2-hydroxy-3-methoxybenzoate derivatives.
In condensation reactions, the steric bulk of the ortho-methoxy group can influence the approach of reagents and the stability of transition states, thereby affecting reaction rates and yields. For instance, in reactions where the ester carbonyl is the reactive site, the adjacent methoxy group can hinder the approach of nucleophiles. Conversely, in reactions involving the aromatic ring, the methoxy groups' electronic donating effects are paramount. Optimization of these reactions often involves a careful choice of catalysts, reagents, and reaction conditions to balance these competing steric and electronic factors.
| Structural Feature | Influence on Reactivity | Application in Synthesis Optimization |
| C-2 Methoxy Group (Ortho) | Steric hindrance around the ester; directs selective demethylation via chelation. | Choice of milder/bulkier reagents to control reactivity at the ester; predictable synthesis of 2-hydroxy derivatives. |
| C-3 Methoxy Group (Meta) | Primarily electronic activation of C-2, C-4, and C-6 positions. | Less impact on ester reactivity; contributes to overall ring activation for electrophilic substitution. |
| Ethyl Ester Group | Electron-withdrawing, deactivating the ring; provides a handle for further reactions (e.g., hydrolysis, reduction, condensation). | Can be used to direct meta-substitution if the activating effects of methoxy groups are blocked or overcome. |
| Combined Steric Hindrance | May force the ester group out of the ring's plane, reducing resonance. | Affects reaction rates; can be a factor in diastereoselective reactions involving chiral reagents. |
Future Research Directions and Emerging Opportunities for Ethyl 2,3 Dimethoxybenzoate
Development of Sustainable and Environmentally Benign Synthetic Routes
The future synthesis of Ethyl 2,3-dimethoxybenzoate will increasingly prioritize green chemistry principles to minimize environmental impact. Traditional esterification often relies on stoichiometric acid catalysts and organic solvents, generating significant waste. Research is now moving towards more sustainable alternatives for both the synthesis of the precursor, 2,3-dimethoxybenzoic acid, and its subsequent esterification.
Key areas of development include:
Green Oxidants and Catalysts : For the synthesis of the benzoic acid precursor, research is exploring the use of greener oxidants like hydrogen peroxide (H₂O₂) in combination with recyclable catalysts, which can operate in aqueous media. mdpi.com This approach avoids the use of hazardous heavy metals like chromium or manganese. mdpi.com Similarly, employing solvent-free conditions with catalysts such as ferric chloride and TBHP/oxone for the synthesis of substituted benzoic acids represents a significant step towards reducing solvent waste. researchgate.net
Alternative Solvents and Dual-Role Systems : Deep Eutectic Solvents (DES) are emerging as promising alternatives to traditional volatile organic solvents. dergipark.org.tr DES are mixtures of hydrogen bond donors and acceptors that form liquids with low freezing points. dergipark.org.tr Certain DES can function as both the solvent and the catalyst, simplifying the reaction setup and workup. dergipark.org.tr For instance, a DES formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has shown high catalytic activity in the esterification of benzoic acid. dergipark.org.tr This provides a simple, efficient, and environmentally friendly method for synthesizing benzoic acid esters. dergipark.org.trresearcher.life
These approaches collectively aim to create synthetic pathways that are not only efficient but also economically and environmentally viable.
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Overcoming the limitations of traditional homogeneous acid catalysts like sulfuric acid is a major goal. Future research will focus on novel catalytic systems that offer higher efficiency, greater selectivity, easier recovery, and reusability.
Emerging Catalytic Systems for Esterification:
| Catalyst Type | Examples | Advantages & Research Focus |
| Biocatalysts | Immobilized Lipases (e.g., Novozym 435, Candida antarctica lipase) nih.govnih.gov | High selectivity (regioselectivity), mild reaction conditions, and environmental friendliness. nih.govfrontiersin.org Future work involves optimizing enzyme immobilization and using co-solvent systems to enhance substrate solubility and conversion rates. frontiersin.org |
| Heterogeneous Solid Acids | Sulfonated Nanocatalysts (e.g., TiFe₂O₄@SiO₂–SO₃H) nih.gov, Metal-Based Solid Acids (e.g., Zr/Ti catalysts) mdpi.com, Ion-Exchange Resins (e.g., Amberlyst 39) acs.org | High reusability, thermal stability, and ease of separation from the reaction mixture. dergipark.org.trnih.gov Research is focused on designing catalysts with high surface area and strong Brønsted acid sites to improve activity. mdpi.com |
| Photocatalysts | Organic Dyes, "Ene"-Reductases acs.org | Use of visible light to drive reactions under mild conditions. acs.org This opens pathways for novel transformations beyond simple esterification, potentially allowing for late-stage functionalization of the aromatic ring or alkyl chain. acs.orgacs.org |
Biocatalysis, in particular, represents a competitive alternative to chemical methods due to its high catalytic efficiency and selectivity under mild operating conditions. nih.gov Lipase-catalyzed esterification is a well-established green approach, and its application to substituted benzoates is a key area of future research. nih.govmdpi.com Furthermore, the development of visible-light-driven photocatalytic systems could revolutionize the synthesis and modification of compounds like this compound, offering new reaction pathways that are not accessible through traditional thermal methods. acs.org
Advanced Computational Modeling for Precise Reaction Prediction and Rational Design
Computational chemistry is becoming an indispensable tool for accelerating catalyst design and optimizing reaction conditions. For this compound, computational modeling can provide deep insights into the esterification reaction mechanism, catalyst behavior, and kinetic parameters.
Future research in this area will likely involve:
Mechanistic Studies using Density Functional Theory (DFT) : DFT calculations can be used to map the entire reaction pathway for the esterification of 2,3-dimethoxybenzoic acid. This allows researchers to identify transition states, calculate activation energies, and understand how substituents on the aromatic ring influence reaction rates. This predictive power can guide the design of more efficient catalysts.
Kinetic Modeling : Building on experimental data, sophisticated kinetic models can be developed to describe the reaction behavior under various conditions. dnu.dp.uaresearchgate.net For solid-liquid catalytic systems, models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model can accurately represent the kinetic behavior by accounting for the adsorption of reactants and products onto the catalyst surface. acs.org Such models are crucial for designing and scaling up industrial reactors. dnu.dp.ua
Parameters Derivable from Computational and Kinetic Models:
| Parameter | Significance | Modeling Approach |
| Activation Energy (Ea) | Determines the temperature sensitivity of the reaction rate. dnu.dp.uaresearchgate.net | DFT calculations, Arrhenius plots from experimental kinetic data. researchgate.net |
| Equilibrium Constant (Keq) | Predicts the maximum achievable conversion of the reaction. dnu.dp.ua | Thermodynamic calculations, experimental data fitting. dnu.dp.ua |
| Adsorption Constants | Describes the strength of interaction between reactants/products and a solid catalyst surface. acs.org | LHHW modeling, experimental adsorption studies. acs.org |
| Reaction Enthalpy (ΔH) | Indicates whether the reaction is exothermic or endothermic, crucial for reactor thermal management. researchgate.net | DFT calculations, calorimetric experiments. |
By combining theoretical calculations with experimental results, researchers can achieve a comprehensive understanding of the synthesis process, enabling rational design of catalysts and processes rather than relying on empirical trial-and-error.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, control, and scalability. researchgate.net For the synthesis of this compound, flow chemistry can provide precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity.
Concurrently, automated synthesis platforms are revolutionizing chemical research by enabling high-throughput experimentation. nih.gov These platforms use robotics to perform tasks like liquid and solid handling, heating, mixing, and purification, allowing for the rapid screening of numerous reaction conditions. nih.govscripps.edu
The integration of these technologies presents a powerful paradigm for future research:
Rapid Optimization : An automated platform can be used to screen a wide array of catalysts (from section 9.2), solvents, and temperatures for the synthesis of this compound in parallel. imperial.ac.ukmerckmillipore.com
Translation to Flow : Once optimal conditions are identified, the process can be translated to a continuous flow reactor. This allows for safe, efficient, and scalable production, overcoming the limitations of batch synthesis. researchgate.net
Data-Driven Synthesis : The entire workflow, from planning to execution and analysis, can be managed by data-driven algorithms, creating a closed loop of design, synthesis, and testing that accelerates discovery. nih.gov
This synergy between automation and flow chemistry will not only optimize the synthesis of this compound but also facilitate the rapid production of a library of related derivatives for further study.
Expanding the Scope of Derivatization for Novel Chemical Reagents and Building Blocks
This compound is not just an end product but also a valuable synthetic intermediate, or "building block," for constructing more complex molecules. mdpi.comresearchgate.netasischem.com The ester functional group and the substituted aromatic ring provide multiple handles for further chemical modification.
Future opportunities in this domain include:
Functional Group Interconversion : The ethyl ester can be hydrolyzed back to the carboxylic acid or converted into other functional groups such as amides, hydrazides, or alcohols (via reduction). These transformations create new molecules with potentially different biological or material properties.
Scaffold for Complex Synthesis : The 2,3-dimethoxy-substituted phenyl ring can serve as a core scaffold. Its specific electronic and steric properties can be leveraged in cross-coupling reactions or further substitutions to build complex molecular architectures, such as those used in medicinal chemistry or materials science. acs.org
Development of Novel Reagents : A particularly innovative research direction involves using the benzoate (B1203000) moiety not just as a structural component but as a functional tool. Recent studies have shown that benzoate esters can act as "photosensitizing auxiliaries." rsc.org In this approach, the benzoate group is temporarily attached to a complex molecule to facilitate a light-powered reaction (like C-H fluorination) at a different site on the molecule, after which it can be removed. rsc.orguni-regensburg.de Exploring the unique photosensitizing properties of the 2,3-dimethoxybenzoate system could lead to the development of new, highly selective reagents for late-stage functionalization in complex molecule synthesis. rsc.org
By viewing this compound as a versatile building block, researchers can unlock its potential to contribute to the development of new materials, pharmaceuticals, and innovative chemical reagents.
Despite a comprehensive search for scientific literature, detailed research findings and methodological advancements pertaining specifically to the chemical compound This compound are not extensively available. The majority of published research focuses on its isomers, such as Ethyl 2,6-dimethoxybenzoate and Ethyl 3,5-dimethoxybenzoate, or on similarly substituted benzoate esters.
Due to the strict requirement to focus solely on this compound, and the lack of specific data for this particular compound, it is not possible to generate a thorough and informative article that adheres to the provided outline without referencing data from related but distinct chemical entities, which would violate the explicit instructions of the request.
Information available for closely related compounds suggests that substituted dimethoxybenzoate esters are synthesized via methods like acid-catalyzed esterification of the corresponding benzoic acid. They are recognized as valuable intermediates in organic synthesis, particularly for creating more complex molecules for medicinal chemistry and materials science. However, specific research findings, detailed synthetic advancements, and the broader implications directly attributable to this compound itself are not sufficiently documented in the available sources.
Q & A
Q. What are the key physical and chemical properties of Ethyl 2,3-dimethoxybenzoate relevant to laboratory handling?
this compound (C₁₁H₁₄O₄, molar mass 210.23 g/mol) is typically a powder at room temperature . It should be stored at 2–8°C in sealed containers to prevent degradation . Key handling precautions include avoiding inhalation/contact with skin/eyes and using mechanical ventilation during experiments .
Q. How should researchers safely handle and store this compound to prevent exposure?
- Personal Protective Equipment (PPE): Use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
- Ventilation: Ensure fume hoods or mechanical exhaust systems are operational .
- Storage: Keep in sealed containers at 2–8°C, away from strong oxidizers to avoid hazardous reactions (e.g., CO/CO₂ release) .
- Spills: Collect using non-sparking tools and dispose via chemical incineration .
Advanced Research Questions
Q. How do the positions of methoxy substituents influence the solubility and coordination behavior of dimethoxybenzoate derivatives in metal complexes?
Methoxy group positions significantly affect solubility and metal coordination:
- Solubility Trends: For Cu(II) complexes, solubility in water follows 3,5- < 2,3- < 2,6-dimethoxybenzoates. This arises from inductive/mesomeric effects altering electron density on the carboxylate group .
- Coordination Geometry: In Cu(II) complexes, 2,3- and 2,6-dimethoxybenzoates form bidentate bridging carboxylate dimers, as confirmed by IR spectra. The 3,5-isomer exhibits weaker metal-oxygen bonds due to reduced electron density on carboxylate oxygens, leading to higher magnetic moments (1.75 BM vs. 1.47 BM for others) .
Q. What methodological approaches are recommended to analyze the thermal decomposition pathways of this compound derivatives in coordination complexes?
- Thermogravimetric Analysis (TGA): Track dehydration steps (e.g., CuL₂·2H₂O → CuL₂ → CuO) and compare decomposition temperatures across isomers .
- Differential Scanning Calorimetry (DSC): Identify phase transitions and exothermic/endothermic events during decomposition .
- Magnetic Susceptibility Measurements: Use SQUID magnetometry to correlate decomposition intermediates with changes in antiferromagnetic interactions (e.g., via Bleaney-Bowers equation) .
Q. How can researchers resolve contradictions in magnetic susceptibility data observed among different dimethoxybenzoate Cu(II) complexes?
Contradictions arise from variations in dimeric structures and electron density distribution:
- Bidentate Bridging Analysis: Confirm carboxylate coordination modes via IR spectroscopy (asymmetric νₐ(COO⁻) ~1540–1610 cm⁻¹) .
- Magnetic Modeling: Apply the Bleaney-Bowers equation to fit susceptibility data and quantify exchange coupling constants (J) between Cu(II) centers .
- X-ray Crystallography: Resolve crystal structures to correlate substituent positions with coordination geometry and magnetic behavior .
Q. What strategies can be employed to assess the environmental impact of this compound given the lack of ecotoxicological data?
- Read-Across Methods: Use toxicity data from structurally similar esters (e.g., methyl 3,5-dimethoxybenzoate) .
- QSAR Modeling: Predict biodegradation and bioaccumulation using quantitative structure-activity relationship tools .
- Experimental Bioassays: Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) under OECD guidelines .
Q. How does the electronic nature of substituents on the benzoate ring affect reactivity in nucleophilic acyl substitution reactions?
- Inductive Effects: Methoxy groups at 2,3-positions donate electron density via resonance, activating the carbonyl toward nucleophiles.
- Steric Hindrance: Ortho-substituents may hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Kinetic Studies: Monitor reaction rates via HPLC or NMR to compare substituent effects on intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
